2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester 2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester
Brand Name: Vulcanchem
CAS No.: 31772-86-8
VCID: VC18690154
InChI: InChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19)
SMILES:
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol

2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester

CAS No.: 31772-86-8

Cat. No.: VC18690154

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester - 31772-86-8

Specification

CAS No. 31772-86-8
Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
IUPAC Name (1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate
Standard InChI InChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19)
Standard InChI Key HBCOGAOXPUSAQR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

The compound’s IUPAC name, (1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate, reflects its intricate architecture . Key identifiers include:

PropertyValueSource
CAS Registry Number31772-86-8
Molecular FormulaC15H21ClN2O2\text{C}_{15}\text{H}_{21}\text{ClN}_2\text{O}_2
Molecular Weight296.79 g/mol
InChI KeyHBCOGAOXPUSAQR-UHFFFAOYSA-N
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C

The pyrrolidinyl ester group introduces stereochemical complexity, though specific enantiomeric data remain unreported in available literature .

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves nucleophilic acyl substitution, where 2-chloro-6-methylcarbanilic acid reacts with N-isopropyl-3-pyrrolidinol under anhydrous conditions . Triethylamine or similar bases facilitate deprotonation, enhancing the nucleophilicity of the pyrrolidinyl oxygen.

Key steps:

  • Activation: Conversion of the carbanilic acid to its acyl chloride using thionyl chloride.

  • Coupling: Reaction with N-isopropyl-3-pyrrolidinol in dioxane or tetrahydrofuran .

  • Purification: Recrystallization from ethanol or chromatography yields the final product .

Yield and Scalability

Reported yields range from 57–63% for analogous esterifications, with purity dependent on solvent selection and stoichiometric ratios . Industrial-scale production would require optimization of catalytic systems (e.g., palladium catalysts) to reduce side products like hydrolyzed acids.

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C without melting, consistent with aromatic esters.

  • Solubility: Lipophilic nature predicts miscibility in organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<1 mg/mL) .

  • pKa: Estimated at ~3.5 for the carbamate proton, based on structurally related compounds .

Crystallography

No single-crystal X-ray data are available, but molecular modeling suggests a planar aromatic ring and twisted pyrrolidinyl ester conformation, minimizing steric clashes between the isopropyl and methyl groups .

Toxicological Profile

Acute Toxicity

Intravenous administration in mice revealed an LD50_{50} of 14 mg/kg, indicating high acute toxicity . Symptoms prior to lethality included respiratory depression and neuromuscular paralysis, suggesting central nervous system (CNS) penetration .

Mechanistic Insights

While no receptor-binding studies exist for this compound, its structural similarity to acetylcholinesterase inhibitors (e.g., rivastigmine) implies potential interaction with esterase enzymes. The chloro and methyl substituents may enhance lipid solubility, facilitating blood-brain barrier penetration .

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